molecular formula C15H14N4O4 B6128072 ethyl [2-(1,3-benzoxazol-2-ylamino)-6-oxo-3,6-dihydro-4-pyrimidinyl]acetate

ethyl [2-(1,3-benzoxazol-2-ylamino)-6-oxo-3,6-dihydro-4-pyrimidinyl]acetate

Cat. No. B6128072
M. Wt: 314.30 g/mol
InChI Key: GLOVNXHMWBECAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [2-(1,3-benzoxazol-2-ylamino)-6-oxo-3,6-dihydro-4-pyrimidinyl]acetate, commonly known as BOA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. BOA is a heterocyclic compound that contains a benzoxazole and pyrimidine ring, and it is structurally similar to natural compounds such as purines and pyrimidines.

Mechanism of Action

BOA inhibits DHODH by binding to the enzyme's active site and preventing the oxidation of dihydroorotate to orotate. This inhibition leads to a decrease in the production of orotate, which is a precursor for the synthesis of pyrimidines. The decrease in pyrimidine synthesis can lead to a decrease in DNA and RNA synthesis, ultimately leading to a decrease in cell proliferation.
Biochemical and Physiological Effects:
BOA has been shown to have significant effects on cell proliferation and differentiation. Studies have shown that BOA can induce apoptosis in cancer cells by inhibiting the activity of DHODH and decreasing the production of pyrimidines. BOA has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of BOA is its ability to selectively inhibit DHODH, which makes it a valuable tool for studying the role of pyrimidine synthesis in cellular processes. However, BOA has some limitations in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on BOA. One area of interest is the development of BOA analogs that have improved solubility and potency. Another area of interest is the use of BOA in combination with other drugs to enhance its anti-cancer and anti-inflammatory effects. Additionally, BOA may have potential applications in the treatment of autoimmune diseases and viral infections.

Synthesis Methods

BOA can be synthesized through a multi-step process that involves the reaction of various reagents and intermediates. The synthesis starts with the reaction of 2-aminophenol with ethyl acetoacetate to form 2-(1,3-benzoxazol-2-yl)acetate. This intermediate is then reacted with urea and acetic anhydride to form ethyl [2-(1,3-benzoxazol-2-ylamino)-6-oxo-3,6-dihydro-4-pyrimidinyl]acetate.

Scientific Research Applications

BOA has been extensively studied for its potential applications in biochemical and physiological research. It has been shown to inhibit the activity of dihydroorotate dehydrogenase (DHODH), an enzyme that is involved in the de novo synthesis of pyrimidines. This inhibition leads to a decrease in the production of pyrimidines, which can have significant effects on cell proliferation and differentiation.

properties

IUPAC Name

ethyl 2-[2-(1,3-benzoxazol-2-ylamino)-6-oxo-1H-pyrimidin-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4/c1-2-22-13(21)8-9-7-12(20)18-14(16-9)19-15-17-10-5-3-4-6-11(10)23-15/h3-7H,2,8H2,1H3,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOVNXHMWBECAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=O)NC(=N1)NC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.